molecular formula C₈D₁₆O₄ B1145071 Metaldehyde-d16 CAS No. 1219805-73-8

Metaldehyde-d16

Cat. No.: B1145071
CAS No.: 1219805-73-8
M. Wt: 192.31
InChI Key:
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Description

Metaldehyde-d16 is a deuterated form of metaldehyde, a compound with the molecular formula C8D16O4. It is a cyclic tetramer of acetaldehyde and is primarily used as a molluscicide to control slugs and snails in agricultural settings . The deuterated version, this compound, is often used in scientific research due to its unique isotopic properties.

Mechanism of Action

Target of Action

Metaldehyde-d16, a deuterium-labeled version of Metaldehyde , is primarily used as a molluscicide. Its primary targets are mollusks, such as slugs and snails .

Mode of Action

Once ingested by the mollusk, this compound is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death .

Biochemical Pathways

It is known that the hydrolysis of this compound to acetaldehyde plays a crucial role in its toxicity . The overproduction of mucus in response to acetaldehyde likely disrupts essential physiological processes in the mollusk, leading to its death .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The primary result of this compound action is the death of the target mollusks . This is achieved through the overproduction of mucus leading to dehydration . It’s important to note that this compound is a poison to most organisms that ingest it .

Action Environment

This compound, like Metaldehyde, is often applied to land as baited pellets . Due to its physicochemical properties, it can readily run off from fields and enter surface water bodies . This can present challenges for drinking water providers, as Metaldehyde is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . Understanding the occurrence, fate, and mitigation of this pesticide in the aquatic environment is now a major concern .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metaldehyde-d16 is synthesized by treating acetaldehyde with chilled mineral acids. This reaction produces both metaldehyde and its liquid trimer, paraldehyde. The reaction is reversible, and upon heating to about 80°C, metaldehyde and paraldehyde revert to acetaldehyde .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of deuterated acetaldehyde as a starting material. The process is similar to the synthesis of regular metaldehyde but requires specialized equipment to handle deuterated compounds. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metaldehyde-d16 undergoes various chemical reactions, including:

    Oxidation: Metaldehyde can be oxidized to produce acetic acid.

    Reduction: Reduction of metaldehyde can yield ethanol.

    Substitution: Metaldehyde can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various halogens and other nucleophiles can be used under appropriate conditions.

Major Products

Scientific Research Applications

Metaldehyde-d16 is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Paraldehyde: A liquid trimer of acetaldehyde with similar uses but different physical properties.

    Acetaldehyde: The monomeric form, which is a precursor in the synthesis of metaldehyde.

    Deuterated Acetaldehyde: Used as a starting material for the synthesis of Metaldehyde-d16.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its stability and specific isotopic composition allow for precise tracking and analysis in various scientific applications .

Properties

CAS No.

1219805-73-8

Molecular Formula

C₈D₁₆O₄

Molecular Weight

192.31

Origin of Product

United States

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